(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine
Description
(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine is a secondary aliphatic amine featuring a branched 2-methylpropyl (isobutyl) group and a 3-[3-(trifluoromethyl)phenyl]propyl substituent. Its molecular formula is C₁₄H₂₀F₃N, with a molecular weight of 283.31 g/mol (calculated based on substituent lengths and IUPAC nomenclature rules).
The compound is primarily described as a molecular building block for pharmaceutical research , though identifies it as a selective serotonin receptor agonist targeting 5-HT2A and 5-HT2C receptors. This dual role highlights its versatility in both synthetic chemistry and neuropharmacology.
Properties
IUPAC Name |
2-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-11(2)10-18-8-4-6-12-5-3-7-13(9-12)14(15,16)17/h3,5,7,9,11,18H,4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRFKONAHFXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-[3-(Trifluoromethyl)phenyl]propylamine
The trifluoromethylphenylpropyl chain is synthesized via a three-step sequence:
-
Wittig Reaction : 3-(Trifluoromethyl)benzaldehyde reacts with a propylphosphonium ylide to form 3-[3-(trifluoromethyl)phenyl]propene.
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Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂ at 0.35 MPa) reduces the double bond to yield 3-[3-(trifluoromethyl)phenyl]propane.
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Amination : Conversion of the propane derivative to the primary amine via Gabriel synthesis or nitrile reduction.
Example Protocol :
Coupling with 2-Methylpropyl Groups
The primary amine undergoes alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF):
Optimization Insights :
-
Solvent : Toluene or THF improves miscibility and reduces side reactions.
-
Temperature : 25–30°C balances reaction rate and selectivity.
Reductive Amination Approaches
Reductive amination bypasses the need for pre-formed alkyl halides by directly coupling aldehydes/ketones with amines. For this compound, two variants are feasible:
Intermolecular Reductive Amination
Reacting 3-[3-(trifluoromethyl)phenyl]propanal with isobutylamine in the presence of NaBH₃CN or H₂/Pd-C:
Key Conditions :
-
pH : Buffered at pH 5–6 (acetic acid) to stabilize the imine intermediate.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is critical for reducing unsaturated intermediates. Patent CN103570558A demonstrates the utility of Pd/C (5% loading) under 0.35 MPa H₂ for dehalogenation and nitro group reduction, which can be adapted for this synthesis:
Application Example :
Hydrogenation of 3-[3-(trifluoromethyl)phenyl]propenylamine intermediates at 35°C achieves >95% conversion to the saturated propylamine.
Hydrolysis and Protection-Deprotection Strategies
Acidic Hydrolysis of Amides
If amide intermediates are used (e.g., from acylation of amines), concentrated HCl or H₂SO₄ at 110–120°C cleaves the amide bond to release the amine:
Conditions :
Protecting Group Chemistry
Boc (tert-butoxycarbonyl) or Fmoc groups protect the amine during alkylation steps, removed via TFA (Boc) or piperidine (Fmoc).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Alkylation | 80–85 | 6–8 h | High purity, scalable |
| Reductive Amination | 70–75 | 12–24 h | Fewer steps, no alkyl halides |
| Catalytic Hydrogenation | 90–95 | 4–6 h | Mild conditions, high selectivity |
Trade-offs :
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Alkylation requires toxic alkyl halides but offers better yield.
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Reductive amination avoids halides but demands strict pH control.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new compounds with enhanced biological activity.
- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitutions, allowing researchers to explore its reactivity and potential derivatives.
Biology
- Biological Probes : Used to study enzyme-substrate interactions, the compound helps elucidate mechanisms of action in biological systems.
- Investigating Biological Processes : Its ability to interact with biological targets makes it suitable for research in pharmacodynamics and pharmacokinetics.
Medicine
- Therapeutic Potential : Given its unique properties, (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine shows promise in developing drugs targeting specific receptors or enzymes involved in various diseases.
- Antimicrobial Studies : Research indicates potential applications in combating antimicrobial resistance through novel mechanisms of action.
Industry
- Production of Specialty Chemicals : The compound is employed in manufacturing fluorinated polymers and surfactants, which are crucial for various industrial applications.
- Material Science : Its unique chemical properties facilitate the development of advanced materials with specific functionalities.
Data Table: Summary of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Pharmaceuticals, agrochemicals |
| Biology | Biological probes | Enzyme-substrate interaction studies |
| Medicine | Therapeutic development | Potential drug candidates for targeted therapies |
| Industry | Specialty chemicals production | Fluorinated polymers, surfactants |
Case Studies
- Pharmaceutical Development : Research conducted at the University of Siena explored the synthesis of derivatives of this compound to assess their biological activity against resistant bacterial strains. The study highlighted the compound's potential as a lead candidate for new antibiotics.
- Material Science Innovations : A study published in a peer-reviewed journal demonstrated how incorporating this compound into polymer matrices enhanced their thermal stability and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to five key analogs below:
Table 1: Structural and Functional Comparison
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Activity/Application |
|---|---|---|---|---|---|
| (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine | Branched aliphatic amine with trifluoromethylphenylpropyl chain | C₁₄H₂₀F₃N | 283.31 | - Isobutyl group - Trifluoromethylphenylpropyl chain |
- Serotonin receptor agonist (5-HT2A/5-HT2C) - Molecular building block |
| Cinacalcet Hydrochloride (R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane amine | Naphthyl-substituted amine with α-methyl group | C₂₂H₂₂F₃N | 387.42 | - Chiral center - Naphthalene moiety |
- Calcimimetic agent for hyperparathyroidism |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (37) | Nitrotriazole-containing aromatic amine | C₁₃H₁₅ClF₃N₅O₂ | 377.74 | - Nitro-triazole group - Trifluoromethylbenzyl substituent |
- Anti-Chagasic agent (Trypanosoma cruzi inhibition) |
| bis({[3,5-bis(Trifluoromethyl)phenyl]methyl})[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride (30) | Bis-trifluoromethylbenzyl-substituted nitrotriazole amine | C₂₃H₁₈ClF₁₂N₅O₂ | 624.13 | - Dual trifluoromethyl groups - Nitrotriazole core |
- Enhanced anti-parasitic activity (higher lipophilicity) |
| [3-(1H-Imidazol-1-yl)propyl][(2-chloro-6-fluorophenyl)methyl]amine | Imidazole-containing arylalkylamine | C₁₃H₁₅ClFN₃ | 267.73 | - Halogenated aryl group - Imidazole ring |
- Potential antifungal/antibacterial applications |
Key Findings:
Substituent Effects on Bioactivity: The trifluoromethyl group enhances metabolic stability and lipophilicity across all analogs, as seen in the target compound and Cinacalcet . Nitrotriazole (Compounds 30, 37) introduces anti-parasitic activity by interacting with Trypanosoma cruzi enzymes , whereas the target compound’s isobutyl chain favors serotonin receptor binding .
Chirality and Pharmacokinetics :
- Cinacalcet’s chiral α-methyl group is critical for its calcimimetic activity, demonstrating how stereochemistry differentiates therapeutic applications . The target compound lacks chiral centers, simplifying synthesis but limiting receptor specificity.
Structural Complexity vs.
Halogenation and Heterocycles :
- The chloro-fluorophenyl/imidazole combination in Compound 852934-12-4 suggests activity against microbial targets, contrasting with the target compound’s neurological focus .
Research Implications
The target compound’s balance of simplicity and receptor affinity positions it as a versatile scaffold for serotonin-related disorders. However, analogs with nitrotriazole or halogenated aryl groups highlight the trade-off between structural complexity and therapeutic scope. Future studies should explore hybrid derivatives (e.g., combining trifluoromethylphenylpropyl chains with nitrotriazole) to optimize both pharmacokinetics and bioactivity.
Biological Activity
(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine, a compound featuring a trifluoromethyl group attached to a phenyl ring, has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C12H16F3N
- Molecular Weight : 231.26 g/mol
- CAS Number : 912291-11-3
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of this compound primarily involves its interaction with serotonin receptors. Specifically, it acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are implicated in various physiological and pathological processes, including mood regulation and neuropsychiatric conditions .
Interaction with Serotonin Transporters
Research indicates that compounds containing trifluoromethyl groups can significantly enhance their potency in inhibiting serotonin uptake. For instance, Lilly 110140, a related compound, demonstrated competitive inhibition of serotonin uptake in rat brain synaptosomes with a Ki value of M . This suggests that this compound may exhibit similar or enhanced inhibitory effects on serotonin transport.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Case Study on Serotonin Uptake : A study highlighted that the introduction of trifluoromethyl groups into phenolic structures significantly increased their potency in inhibiting serotonin uptake compared to non-fluorinated analogs. This underscores the importance of the trifluoromethyl substitution in enhancing biological activity .
- Impact on Drug Design : Research has shown that incorporating trifluoromethyl groups in drug candidates can lead to improved metabolic stability and bioavailability. This is particularly relevant in the design of antidepressants and other neuroactive compounds, where enhanced interaction with serotonin receptors is desired .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
Alkylation : Reacting 3-[3-(trifluoromethyl)phenyl]propan-1-amine with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 70–80°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the tertiary amine product.
Key intermediates should be validated using NMR and mass spectrometry (MS) to confirm structural integrity at each step .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon backbone. The trifluoromethyl group’s distinct ¹⁹F NMR signal (δ ~ -60 ppm) aids in verification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Purity >95% is recommended for biological studies .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 4°C to prevent degradation.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Refer to SDS for specific first-aid measures (e.g., eye irrigation with saline) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions.
- Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility of intermediates.
- Temperature Control : Use microwave-assisted synthesis for precise heating (e.g., 100°C, 30 min) to accelerate reaction kinetics.
- Workflow Example : A 3-step synthesis achieved 68% yield by replacing traditional heating with microwave irradiation .
Q. What analytical strategies resolve contradictions in reactivity data for this amine?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to reconcile discrepancies in electronic properties or steric effects.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and temperature conditions.
- Case Study : Conflicting nucleophilicity data were resolved by identifying trace moisture in reactions, which hydrolyzed intermediates. Anhydrous conditions (molecular sieves) improved reproducibility .
Q. What methodological considerations apply to studying its biological interactions?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for GPCRs or ion channels.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- In Vivo Considerations : Administer via intraperitoneal injection in rodent models, with plasma concentration monitored via LC-MS/MS. Note: The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the phenyl ring (Hammett σₚ = 0.54), enhancing electrophilic substitution resistance.
- Solubility Impact : The group increases lipophilicity (cLogP +0.9), requiring formulation with cyclodextrins for aqueous studies.
- Case Study : Replacement of -CF₃ with -CH₃ in analogs reduced receptor binding affinity by 40%, highlighting its role in target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
